molecular formula C16H14N2O6 B13956877 4-Methoxy-5-benzyloxy-2,beta-dinitrostyrene

4-Methoxy-5-benzyloxy-2,beta-dinitrostyrene

Cat. No.: B13956877
M. Wt: 330.29 g/mol
InChI Key: XRFYSIFSBQNIGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-Methoxy-5-benzyloxy-2,beta-dinitrostyrene typically involves the nitration of a suitable precursor compound. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet research-grade standards .

Chemical Reactions Analysis

4-Methoxy-5-benzyloxy-2,beta-dinitrostyrene undergoes various chemical reactions, including:

Scientific Research Applications

4-Methoxy-5-benzyloxy-2,beta-dinitrostyrene is primarily used in scientific research, particularly in the field of proteomics It serves as a reagent for the modification and analysis of proteinsIn the industrial sector, this compound may be used in the synthesis of advanced materials and specialty chemicals .

Mechanism of Action

The mechanism of action of 4-Methoxy-5-benzyloxy-2,beta-dinitrostyrene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. These interactions can affect various biochemical pathways, influencing cellular processes and functions .

Properties

IUPAC Name

1-methoxy-5-nitro-4-(2-nitroethenyl)-2-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6/c1-23-15-10-14(18(21)22)13(7-8-17(19)20)9-16(15)24-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFYSIFSBQNIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])C=C[N+](=O)[O-])OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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